molecular formula C15H14FNO2 B13352351 N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide

N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide

Cat. No.: B13352351
M. Wt: 259.27 g/mol
InChI Key: IAHWOEJGBHVONK-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group linked to a 3-fluoro-4-methylphenylamine moiety.

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C15H14FNO2/c1-10-7-8-11(9-13(10)16)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18)

InChI Key

IAHWOEJGBHVONK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide typically involves the reaction of 3-fluoro-4-methylaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can serve as a probe or ligand in biochemical assays and studies.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomerism in Fluoro-Methyl Substitution
  • QG-6024 (N-(2-fluoro-3-methylphenyl)-2-methoxybenzamide): This positional isomer (2-fluoro-3-methyl vs. 3-fluoro-4-methyl) demonstrates how substituent placement affects properties.
  • N-(2-amino-4-fluorophenyl)-3-methoxybenzamide (): The amino group at the 2-position introduces hydrogen-bonding capacity, contrasting with the methyl group in the target compound. This difference could impact bioavailability or metabolic stability .
Heterocyclic vs. Phenyl Substituents
  • N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide () : Replacement of the 3-fluoro-4-methylphenyl group with a benzimidazole-containing phenyl ring introduces aromatic heterocyclic character, likely enhancing interactions with biological targets (e.g., FERM domain proteins) but reducing lipophilicity compared to the target compound .
  • N-(1H-4-Indazolyl)-2-methoxybenzamide (4a, ) : The indazolyl group provides a planar, electron-rich system, which may improve binding to enzymes or receptors compared to the fluorinated phenyl group in the target compound. However, the lower yield (35% vs. 80% for sulfonamide derivatives) highlights synthetic challenges for benzamide derivatives .
Functional Group Variations
  • Sulpiride (D2 receptor antagonist, ) : Contains a 2-methoxybenzamide core but with a pyrrolidinylmethyl sulfonyl group. The target compound’s 3-fluoro-4-methylphenyl group may reduce polar surface area, enhancing blood-brain barrier permeability compared to sulpiride’s hydrophilic substituents .
  • YM-43611 (D3/D4 antagonist, ): Features a cyclopropylcarbonylamino group adjacent to the methoxybenzamide. The target compound’s simpler substituents may reduce synthetic complexity while maintaining moderate receptor affinity .
Table 1: Key Properties of Selected Analogues
Compound Substituent Yield (%) Melting Point (°C) Key Applications
N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide 3-F, 4-CH₃ on phenyl N/A N/A Potential receptor modulation
QG-6024 () 2-F, 3-CH₃ on phenyl 98% purity N/A Research reagent
N-(1H-4-Indazolyl)-2-methoxybenzamide (4a, ) Indazolyl group 35% 200.3–204.1 Enzyme inhibition studies
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide () Benzimidazole-phenyl 35% N/A FERM domain inhibition

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C16H16FNO2
  • Functional Groups : A fluorine atom, a methyl group, and a methoxy group attached to a benzamide structure.

These structural characteristics contribute to its reactivity and biological activity, making it a subject of interest for further research.

This compound interacts with various molecular targets, potentially modulating their activity. Key aspects of its mechanism include:

  • Receptor Interaction : The compound may bind to specific receptors involved in cellular signaling pathways.
  • Enzyme Modulation : It can influence enzyme activities, leading to alterations in metabolic pathways and cellular functions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have demonstrated its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Notes
MCF7 (Breast)0.25High potency against breast cancer cells
HL60 (Leukemia)1.54Effective against leukemia cell lines
K562 (Leukemia)5.27Moderate activity observed
HCT116 (Colon)10.76Weaker activity compared to other cell lines

These findings suggest that the compound may have broad-spectrum anti-proliferative effects, particularly in hematological malignancies .

Mechanistic Studies

Further mechanistic studies have revealed that the compound's anticancer activity may not solely rely on traditional pathways like tubulin polymerization or Src inhibition. Instead, it appears to engage alternative cytotoxic mechanisms that warrant additional investigation . The presence of the fluorine atom significantly alters the electronic properties of the molecule, enhancing its interaction with biological targets.

Case Studies

Several case studies have been published highlighting the potential therapeutic applications of this compound:

  • Study on Leukemia Cell Lines :
    • Researchers evaluated the compound against various leukemia cell lines, finding it particularly effective against HL60 and K562 with IC50 values below 5 µM.
    • The study emphasized the need for further exploration into its mechanism of action and potential for combination therapies .
  • Breast Cancer Research :
    • A study focused on MCF7 cells reported an IC50 value of 0.25 µM, suggesting that this compound could be a promising candidate for further development in breast cancer treatment.
    • The researchers noted that modifications to the benzamide structure could enhance efficacy and selectivity.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structural Features Biological Activity
N-(3-chloro-4-methylphenyl)-2-methoxybenzamideChlorine instead of fluorineModerate anticancer activity
N-(4-bromo-2-methylphenyl)-2-methoxybenzamideBromine substitutionIncreased lipophilicity; variable bioactivity
N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamideNitro group additionEnhanced reactivity; potential for different pharmacokinetics

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